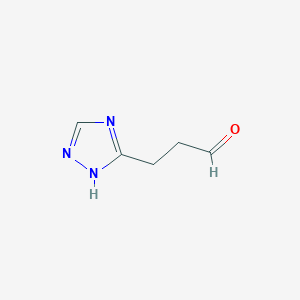

3-(1H-1,2,4-triazol-3-yl)propanal

Description

3-(1H-1,2,4-Triazol-3-yl)propanal is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the 3-position with a propanal chain. The aldehyde functional group confers reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or serving as a precursor in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)propanal |

InChI |

InChI=1S/C5H7N3O/c9-3-1-2-5-6-4-7-8-5/h3-4H,1-2H2,(H,6,7,8) |

InChI Key |

WEBWYJJPXSOVEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)CCC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1H-1,2,4-triazol-3-yl)propanal can be achieved through several synthetic routes. One common method involves the cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product efficiently .

Chemical Reactions Analysis

3-(1H-1,2,4-triazol-3-yl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(1H-1,2,4-triazol-3-yl)propanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . This compound is also used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propanal involves its interaction with various molecular targets and pathways. Triazole derivatives are known to form hydrogen bonds with different enzymes and receptors, leading to their biological effects . The specific molecular targets and pathways depend on the particular application and the structure of the derivative being studied .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The 1-yl vs. 3-yl substitution (e.g., methyl ester in vs. target compound) alters electronic properties and reactivity.

- Functional Group Impact : The aldehyde group in 3-(1H-1,2,4-triazol-3-yl)propanal offers higher electrophilicity compared to esters () or amines (), making it more reactive in condensation reactions.

Physicochemical Properties

Biological Activity

3-(1H-1,2,4-triazol-3-yl)propanal is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, highlighting key mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

3-(1H-1,2,4-triazol-3-yl)propanal features a triazole ring which is known for its ability to interact with biological targets. The synthesis typically involves the reaction of propanal derivatives with triazole precursors under controlled conditions. The structural configuration contributes to its reactivity and biological activity.

The biological activity of 3-(1H-1,2,4-triazol-3-yl)propanal is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit enzyme activity by binding to active sites or altering conformational states. This mechanism is crucial in antimicrobial and antifungal applications.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate activity against various pathogens including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| S. aureus | 32 µg/mL | |

| E. coli | 64 µg/mL | |

| C. albicans | 16 µg/mL |

Anti-inflammatory Activity

In vitro studies have evaluated the anti-inflammatory effects of triazole derivatives on peripheral blood mononuclear cells (PBMCs). Compounds similar to 3-(1H-1,2,4-triazol-3-yl)propanal have been shown to reduce cytokine release significantly:

- TNF-α : Decreased by 44–60% at concentrations of 50 µg/mL.

- IL-6 : Similar reductions observed.

These findings suggest a potential role in managing inflammatory diseases .

Antiparasitic Activity

The compound has also been assessed for its antiparasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that related nitrotriazole compounds exhibit potent activity with IC50 values below 4 µM and high selectivity indices (SI), indicating low toxicity to host cells while effectively targeting the parasite .

Case Studies and Research Findings

- Study on Antitrypanosomal Activity : A study reported that several nitrotriazole derivatives demonstrated significant antichagasic activity when administered intraperitoneally in mouse models. The best-performing compounds led to a rapid decrease in parasite levels and increased CD8+ T cell responses .

- Evaluation of Cytotoxicity : In another study assessing cytotoxicity against cancer cell lines (MCF7 and HCT116), triazole derivatives showed varying degrees of effectiveness, indicating potential applications in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.